1-[[2-(2,2-Dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-3-propoxypiperidine
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Overview
Description
1-[[2-(2,2-Dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-3-propoxypiperidine is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by its unique structural features, including a piperidine ring, a propoxy group, and a sulfonyl group attached to the imidazole ring
Preparation Methods
The synthesis of 1-[[2-(2,2-Dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-3-propoxypiperidine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the imidazole ring, followed by the introduction of the sulfonyl group, the methoxyethyl group, and the propoxy group. The final step involves the formation of the piperidine ring.
Imidazole Ring Formation: The imidazole ring can be synthesized using various methods, such as the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Sulfonyl Group Introduction: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base, such as triethylamine.
Methoxyethyl Group Addition: The methoxyethyl group can be added through nucleophilic substitution reactions using appropriate alkyl halides.
Propoxy Group Addition: The propoxy group can be introduced using similar nucleophilic substitution reactions.
Piperidine Ring Formation: The piperidine ring can be formed through cyclization reactions involving appropriate precursors.
Chemical Reactions Analysis
1-[[2-(2,2-Dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-3-propoxypiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Scientific Research Applications
1-[[2-(2,2-Dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-3-propoxypiperidine has several scientific research applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[[2-(2,2-Dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-3-propoxypiperidine involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
1-[[2-(2,2-Dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-3-propoxypiperidine can be compared with other imidazole derivatives to highlight its uniqueness.
Properties
IUPAC Name |
1-[[2-(2,2-dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-3-propoxypiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O4S/c1-6-11-27-18-8-7-9-22(15-18)14-17-13-21-19(23(17)10-12-26-5)28(24,25)16-20(2,3)4/h13,18H,6-12,14-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWPOZROURNRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCN(C1)CC2=CN=C(N2CCOC)S(=O)(=O)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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